Cas no 895653-49-3 (N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide structure
895653-49-3 structure
商品名:N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
CAS番号:895653-49-3
MF:C28H25FN2O6
メガワット:504.506311178207
CID:6150716
PubChem ID:18560376

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質

名前と識別子

    • N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide
    • N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
    • F1609-0685
    • 895653-49-3
    • N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
    • AKOS001819998
    • N-(2,4-dimethoxyphenyl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide
    • インチ: 1S/C28H25FN2O6/c1-4-37-20-10-12-24-21(13-20)28(34)22(27(33)17-5-7-18(29)8-6-17)15-31(24)16-26(32)30-23-11-9-19(35-2)14-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32)
    • InChIKey: FOECQLWKOSVUTI-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C(C1C(C2C=C(C=CC=2N(C=1)CC(NC1C=CC(=CC=1OC)OC)=O)OCC)=O)=O

計算された属性

  • せいみつぶんしりょう: 504.16966468g/mol
  • どういたいしつりょう: 504.16966468g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 37
  • 回転可能化学結合数: 9
  • 複雑さ: 858
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.5
  • トポロジー分子極性表面積: 94.2Ų

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1609-0685-3mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1609-0685-4mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1609-0685-30mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1609-0685-2μmol
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1609-0685-5μmol
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1609-0685-2mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1609-0685-5mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1609-0685-15mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1609-0685-50mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1609-0685-25mg
N-(2,4-dimethoxyphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
895653-49-3 90%+
25mg
$109.0 2023-05-17

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamideに関する追加情報

Comprehensive Overview of N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 895653-49-3)

N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide (CAS No. 895653-49-3) is a synthetic organic compound with a complex molecular structure, featuring a quinoline core substituted with ethoxy, fluorobenzoyl, and dimethoxyphenyl groups. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and development. Its unique structural attributes make it a promising candidate for targeting specific biological pathways, particularly in the context of kinase inhibition and anti-inflammatory therapies.

The compound’s CAS No. 895653-49-3 serves as a critical identifier in chemical databases, ensuring precise tracking in research and industrial applications. Researchers often explore its structure-activity relationship (SAR) to optimize its efficacy and selectivity. Given the rising interest in small-molecule therapeutics, this compound aligns with current trends in precision medicine and targeted drug delivery. Its fluorobenzoyl moiety, in particular, enhances its binding affinity to certain enzymes, making it a subject of study in cancer research and neurodegenerative diseases.

In recent years, the demand for highly specialized intermediates like N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide has surged, driven by advancements in combinatorial chemistry and high-throughput screening. Its synthesis involves multi-step organic reactions, often requiring palladium-catalyzed cross-coupling and selective etherification. These methodologies are frequently discussed in academic forums and patent literature, reflecting the compound’s relevance in medicinal chemistry.

From an industrial perspective, the compound’s ethoxy and dimethoxyphenyl groups contribute to its solubility and stability, key factors in formulation development. This aligns with the growing focus on bioavailability enhancement in drug design. Additionally, its 4-oxo-1,4-dihydroquinolin scaffold is analogous to several FDA-approved drugs, further underscoring its therapeutic potential. Researchers are actively investigating its metabolic stability and toxicity profile to assess its viability as a lead compound.

The compound’s nomenclature, N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide, may appear daunting, but each segment reflects its functional groups and their positions. For instance, the 4-fluorobenzoyl group is a common pharmacophore in GPCR-targeted drugs, while the quinolin-1-ylacetamide backbone is prevalent in antimicrobial agents. Such features make it a versatile scaffold for structure-based drug design.

As the pharmaceutical industry shifts toward personalized therapies, compounds like CAS No. 895653-49-3 are increasingly valuable. Its potential applications span autoimmune disorders, metabolic diseases, and even rare genetic conditions. Collaborative efforts between academia and biotech firms are accelerating its exploration, with several preclinical studies underway. The compound’s patent landscape also reveals competitive interest, highlighting its commercial significance.

In summary, N-(2,4-dimethoxyphenyl)-2-6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide represents a compelling case study in modern drug discovery. Its intricate design and multifaceted applications resonate with contemporary research priorities, from AI-driven molecular modeling to sustainable synthesis. As scientific inquiries evolve, this compound is poised to remain a focal point in the quest for innovative therapeutics.

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